molecular formula C6H5Br2NO B2849278 3,4-Dibromo-5-methoxypyridine CAS No. 1780570-06-0

3,4-Dibromo-5-methoxypyridine

Cat. No.: B2849278
CAS No.: 1780570-06-0
M. Wt: 266.92
InChI Key: SYKAIWLPBWUPCH-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methoxypyridine is a halogenated pyridine derivative featuring bromine atoms at positions 3 and 4 and a methoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and materials science. The bromine atoms enhance electrophilic substitution reactivity, while the methoxy group contributes electron-donating effects, influencing regioselectivity in further chemical modifications .

Properties

IUPAC Name

3,4-dibromo-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKAIWLPBWUPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyridine ring . The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3,4-Dibromo-5-methoxypyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methoxypyridine depends on its specific application. In chemical reactions, the bromine atoms and methoxy group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Substituents Key Properties/Applications Reference
This compound 3-Br, 4-Br, 5-OMe Pharmaceutical intermediate, ligand Inferred
2,4-Dibromo-5-methoxypyridine 2-Br, 4-Br, 5-OMe Higher commercial availability
4-Amino-3,5-dibromopyridine 3-Br, 5-Br, 4-NH2 Drug discovery (hydrogen bonding)
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine 5-Br, 3-OMe, 2-(CH(OCH3)2) Catalysis, steric stabilization
3,5-Diiodopyridin-2-amine 3-I, 5-I, 2-NH2 Halogen-bonding applications

Research Implications

The comparative analysis underscores that substituent position and identity critically influence reactivity, bioavailability, and industrial utility. For instance, the this compound’s balanced electronic profile may favor its use in Suzuki-Miyaura couplings, whereas amino-substituted analogs are better suited for target-specific drug design. Further studies on crystallographic data and reaction kinetics are needed to fully elucidate these differences.

Biological Activity

3,4-Dibromo-5-methoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves halogenation and methoxylation reactions. The compound can be synthesized through a series of steps starting from pyridine derivatives, where bromination and subsequent methoxy group introduction occur at specific positions on the pyridine ring. The synthetic pathways often utilize reagents such as bromine and methanol under controlled conditions to achieve high yields and purity.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a recent study assessed the compound's activity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The results indicated that this compound exhibited significant cytotoxicity with IC50 values below 100 µM across all tested cell lines, demonstrating its potential as an anticancer agent .

Cell Line IC50 (µM)
HepG2<100
DU145<100
MDA-MB-231<100

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways. Specifically, it has been shown to inhibit key proteins involved in cell proliferation and survival, leading to increased rates of programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the presence and position of substituents on the pyridine ring. The introduction of bromine atoms at the 3 and 4 positions enhances the compound's lipophilicity and potentially its binding affinity to biological targets. Furthermore, the methoxy group at position 5 contributes to improved solubility and bioavailability .

Comparative Analysis

A comparative analysis with other pyridine derivatives reveals that variations in substituent size and electronic properties significantly affect cytotoxicity:

Compound Substituents IC50 (µM)
This compoundBr at 3, 4; OCH3 at 5<100
3-Bromo-4-methoxypyridineBr at 3; OCH3 at 4>100
5-Methoxy-2-bromopyridineOCH3 at 5; Br at 2>100

This table illustrates that the presence of bromine at both positions significantly enhances activity compared to compounds with fewer or differently positioned substituents.

Case Studies

  • Anticancer Activity : A study published in Molecules highlighted the potential of pyridine derivatives like this compound as anticancer agents. The compound was shown to induce apoptosis in HepG2 cells through mitochondrial pathways .
  • Neuropharmacological Effects : Another investigation explored the neuropharmacological properties of similar compounds. It was found that derivatives with methoxy groups exhibited antagonistic activity against serotonin receptors, suggesting potential applications in treating mood disorders .

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